molecular formula C14H9Cl2N3O2S B2750503 N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-69-8

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2750503
CAS No.: 896339-69-8
M. Wt: 354.21
InChI Key: WDQFOXWCHIRLON-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • Core: A bicyclic system comprising a thiazole ring fused to a pyrimidine ring.
  • Substituents:
    • A 2-methyl group at position 2.
    • A 5-oxo (keto) group at position 3.
    • A carboxamide group at position 6, substituted with a 2,4-dichlorophenyl moiety.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQFOXWCHIRLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effectiveness against various pathogens, with MIC values indicating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action : The antimicrobial effect is attributed to the inhibition of essential enzymes involved in bacterial metabolism, similar to other thiazolo-pyrimidine derivatives that target cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored extensively.

  • COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

Experimental Models : In vivo studies have shown that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema.

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays.

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.

Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(2,4-dichlorophenyl)-2-methyl...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(2,4-dichlorophenyl)-2-methyl...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Position 6 Substituent Additional Features Evidence Source
N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 2,4-Dichlorophenyl carboxamide 2-Methyl, 5-oxo N/A
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-3-yl] analog (13) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Pyridopyrimidine-linked carboxamide Methoxyphenyl, chlorophenyl, triazole/pyrido rings
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)pyrazol-4-yl]methylidene} analog Thiazolo[3,2-a]pyrimidine Ethyl ester Dichlorophenyl pyrazole, methylidene group
N-(3-chlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,3-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 3-Chlorophenyl carboxamide No methyl or fused rings

Key Observations :

  • Substituent Diversity: The 2,4-dichlorophenyl group in the target compound contrasts with methoxyphenyl (electron-donating) or simpler chlorophenyl (mono-substituted) groups in analogs.
  • Core Modifications : Fused pyrrolo or pyrido rings (e.g., compound 13) expand conjugation and rigidity, which may enhance binding specificity but reduce solubility .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : Analogs like the ethyl ester derivative () exhibit C–H···O interactions, stabilizing crystal packing . The target compound’s dichlorophenyl group may reduce hydrogen-bonding capacity compared to sulfonamide derivatives .
  • Ring Puckering : Thiazolo[3,2-a]pyrimidine cores often adopt flattened boat conformations, as seen in X-ray studies . Substituents like the 2-methyl group may influence puckering amplitude .

Biological Activity

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for its pharmacological relevance. The molecular formula is C12H9Cl2N3OC_{12}H_{9}Cl_{2}N_{3}O, and it exhibits a molecular weight of approximately 284.12 g/mol. The presence of the dichlorophenyl group and the carboxamide moiety contributes to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 2,4-dichlorobenzaldehyde with thiazole derivatives in the presence of a base such as triethylamine or sodium acetate. The reaction conditions often include refluxing in organic solvents like ethanol or methanol for several hours, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. In vitro assays revealed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study reported that thiazolo-pyrimidine derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. In vitro studies showed that derivatives with similar structures could inhibit AChE with IC50 values in the micromolar range . Molecular docking studies indicated strong binding affinities to the active site of AChE, suggesting a mechanism for its inhibitory activity.

Case Studies

  • Antimicrobial Efficacy : A series of thiazolo[3,2-a]pyrimidines were tested against clinical isolates of bacteria. The results indicated that modifications in substituents significantly affected antimicrobial potency .
  • Anti-inflammatory Mechanism : In a rat model of inflammation induced by carrageenan, derivatives exhibited reduced paw edema compared to controls, supporting their potential as anti-inflammatory agents .

Research Findings

Study Activity Evaluated Findings
AntimicrobialMIC values between 0.22 - 0.25 µg/mL against S. aureus
Anti-inflammatoryIC50 values comparable to celecoxib for COX inhibition
AChE InhibitionIC50 values in micromolar range; strong binding affinity confirmed through docking

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The compound can be synthesized via aminolysis of its ethyl carboxylate precursor. For example, ethyl 6-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives are reacted with 2,4-dichloroaniline in ethanol under reflux (8–10 hours) using sodium acetate as a catalyst . This approach typically yields 70–80% product after recrystallization (e.g., ethyl acetate/ethanol mixtures). Confirm completion via TLC or HPLC monitoring .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) using SHELX programs . For accuracy, refine structures with SHELXL and validate using R-factors (<0.06) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., dichlorophenyl group) and IR to identify carbonyl stretches (1650–1750 cm1^{-1}) .

Q. What crystallographic features are critical for understanding its molecular conformation?

  • Methodological Answer : The central pyrimidine ring often adopts a puckered "flattened boat" conformation (deviation ~0.224 Å from plane) . Analyze dihedral angles (e.g., 80.94° between thiazolopyrimidine and aryl rings) to assess steric effects. Use Mercury or OLEX2 for visualization .

Advanced Research Questions

Q. How can Cremer-Pople parameters be applied to quantify ring puckering in this compound?

  • Methodological Answer : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using atomic coordinates from X-ray data. For five-membered rings, apply the equation zj=qcos[ϕ+4π(j1)/5]z_j = q \cos[\phi + 4\pi(j-1)/5] to model out-of-plane displacements . Compare results to similar thiazolopyrimidine derivatives to identify trends in steric strain .

Q. What strategies optimize synthetic yield when scaling up multi-component reactions for this compound?

  • Methodological Answer :

  • Solvent selection : Use acetic acid/acetic anhydride mixtures to enhance reactivity and reduce side products .
  • Catalysis : Test SnCl2_2·2H2_2O or NaOAc to improve cyclization efficiency .
  • Reaction monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation .

Q. How can researchers design assays to evaluate its pharmacological activity?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP analogs.
  • Cellular viability : Perform MTT assays on cancer cell lines (IC50_{50} determination) .
  • Docking studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina, guided by crystallographic data .

Q. How should contradictory data on hydrogen-bonding patterns or synthetic yields be resolved?

  • Methodological Answer :

  • Crystallographic discrepancies : Re-refine data with SHELXL using higher-resolution datasets or twinning corrections .
  • Yield variations : Optimize reaction stoichiometry (e.g., aldehyde:amine ratio) and purity of starting materials . Validate via control experiments under inert atmospheres.

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